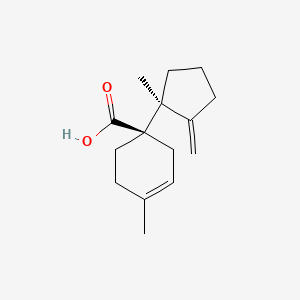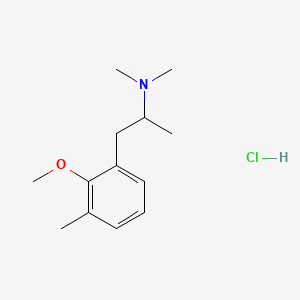
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C10H15NO · ClH. It is a derivative of phenethylamine, a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine derivatives typically involves the reduction of nitrostyrene by lithium aluminium hydride in ether . Another method includes the cathodic reduction of benzyl cyanide in a divided cell . These methods provide a convenient approach to producing phenethylamine derivatives, including 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride.
Industrial Production Methods
Industrial production methods for phenethylamine derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure the purity and consistency of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetic acid, while reduction may result in the formation of phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter.
Medicine: It is investigated for its potential therapeutic benefits, including its use as a central nervous system stimulant.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, leading to its stimulant effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Benzeneethanamine: Another phenethylamine derivative with similar properties.
Beta-Phenylethylamine: A compound with similar chemical structure and effects.
Uniqueness
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which includes a methoxy group and multiple methyl groups
Properties
CAS No. |
107410-18-4 |
|---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
1-(2-methoxy-3-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-7-6-8-12(13(10)15-5)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
InChI Key |
ZRFUEFPGIJPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)N(C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)
![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
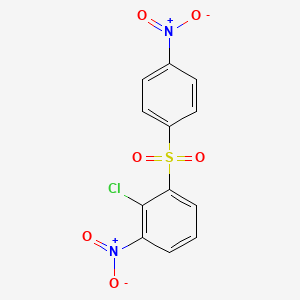
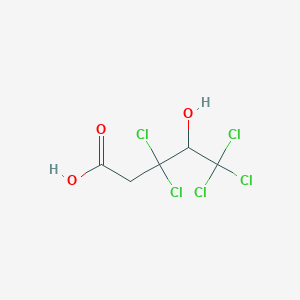
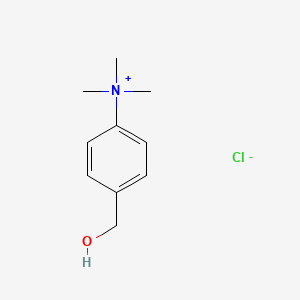

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
